N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide

Catalog No.
S3342737
CAS No.
59542-15-3
M.F
C19H19ClN2O3
M. Wt
358.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide

CAS Number

59542-15-3

Product Name

N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-morpholin-4-ylacetamide

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

InChI

InChI=1S/C19H19ClN2O3/c20-15-6-7-17(21-18(23)13-22-8-10-25-11-9-22)16(12-15)19(24)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23)

InChI Key

NIAZLCPHEGUPGY-UHFFFAOYSA-N

SMILES

C1COCCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Application in Antimalarial Research

Specific Scientific Field: This compound is used in the field of Infectious Disease Research, specifically in the study of Antimalarial agents .

Summary of the Application: “N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide” is used as a reference material in the analysis of antimalarial agents . It helps in providing highly accurate and reliable data analysis .

Application in CNS Agents Research

Specific Scientific Field: This compound is used in the field of Pharmacological Research, specifically in the study of Central Nervous System (CNS) Agents .

Summary of the Application: A series of new “N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides” have been synthesized for evaluation as CNS agents .

Methods of Application: The compound was synthesized by the chloroacetylation of 2-amino-5-chlorbenzophenone which was further reacted with substituted phenylpiperazine . The chemical structures of the compounds were confirmed on the basis of their TLC, IR, 1HNMR, 13CNMR and by elemental analysis .

Results or Outcomes: Molecular docking studies revealed that the target compounds correctly dock into the binding pocket of the GABAA receptor . Their bioavailability/drug-likeness was predicted to be acceptable but requires future optimization . Among the synthesized compounds, one showed potent anxiolytic and skeletal muscle relaxant activity .

Application in Organic Synthesis

Specific Scientific Field: This compound is used in the field of Organic Chemistry, specifically in Organic Synthesis .

Summary of the Application: “N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide” is used in the synthesis of new organic compounds . It plays a significant role in the formation of new molecules, contributing to the diversity and complexity of organic compounds .

Methods of Application: “N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide” was dissolved in ethanol, after which hexamine and ammonium chloride were added . The reaction resulted in the formation of a new product .

Application in Adamantane Synthesis

Specific Scientific Field: This compound is used in the field of Organic Chemistry, specifically in the synthesis of Adamantane Derivatives .

Summary of the Application: “N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide” is used in the synthesis of a monophosphorus analog of hexamine, from hexamine and tris [hydroxymethyl]phosphine or tetrakis [hydroxymethyl]phosphonium chloride . Its oxidation with hydrogen peroxide at room temperature gave phosphoadamantane-7-oxide .

Methods of Application: The compound was prepared from tris [hydroxymethy]phosphine, sulphamide and hexamine in excess of formaldehyde . The reaction resulted in the formation of a sulfur and phosphorus containing derivative of hexamine 2-thia-1,3,5-triaza-7-phosphaadamantane-2,2-dioxide .

N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide is a chemical compound characterized by its complex structure, which includes a benzoyl group and a morpholine ring. Its molecular formula is C19H19ClN2O3C_{19}H_{19}ClN_{2}O_{3} and its molecular weight is approximately 348.82 g/mol. The compound is often studied for its potential pharmaceutical applications, particularly in the field of medicinal chemistry due to its unique structural features that may influence biological activity.

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide typically involves several key reactions:

  • Formation of the Amide Bond: The reaction between 2-benzoyl-4-chloroaniline and morpholine leads to the formation of the amide bond. This reaction can be catalyzed by various reagents to enhance yield.
  • Acetylation: The morpholine component is acetylated, which introduces the acetamide functionality. This step can be achieved through the use of acetic anhydride or acetyl chloride.
  • Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to achieve high purity levels, often exceeding 95% as indicated in various studies .

The synthesis methods for N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide can vary, but generally include:

  • Reflux Synthesis: The reactants are refluxed in a suitable solvent (e.g., ethanol or dimethylformamide) under controlled temperatures to facilitate the reaction.
  • One-Pot Synthesis: A more efficient approach where all reactants are combined in a single reaction vessel, reducing time and potential side reactions.
  • Use of Catalysts: Catalysts such as triethylamine or pyridine can be employed to enhance the reaction kinetics and yield.

This compound holds potential applications in various fields:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for drug development, particularly for conditions requiring anti-inflammatory or analgesic therapies.
  • Chemical Research: Used as an intermediate in synthesizing other biologically active compounds.
  • Analytical Chemistry: Employed in studies assessing drug metabolism and pharmacokinetics due to its unique properties.

Interaction studies involving N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide focus on its binding affinity with specific biological targets, such as enzymes and receptors involved in pain and inflammation pathways. Preliminary studies suggest potential interactions with cyclooxygenase enzymes, which are critical in mediating inflammatory responses.

Several compounds share structural similarities with N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide, each exhibiting unique characteristics:

Compound NameCAS NumberNotable Features
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide13788-59-5Similar benzoyl group; differing halogen substitution
4-Morpholineacetamide59542-15-3Lacks the benzoyl group; simpler structure
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(bis(2-hydroxyethyl)amino)70541-19-4Contains additional hydroxyethyl groups; potential for increased solubility

These compounds highlight the uniqueness of N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide due to its specific combination of functional groups and ring structures, which may influence its biological activity and pharmacological potential.

Central Nervous System Modulation via GABA~A~ Receptor Interactions

N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide has been investigated for its ability to interact with GABA~A~ receptors, ligand-gated ion channels critical for inhibitory neurotransmission. Molecular docking studies position the compound within the orthosteric binding pocket of the α~1~β~2~γ~2~ GABA~A~ receptor subtype, where its morpholine and benzoyl groups form key interactions with residues α~1~Thr206, γ~2~Thr142, and α~1~Tyr209 [2]. These interactions stabilize the receptor’s open-state conformation, potentiating chloride ion influx and neuronal hyperpolarization.

Quantum mechanical energy calculations further suggest that the compound’s acetamide moiety engages in hydrogen bonding with β~2~Glu155 and β~2~Tyr205, mimicking the binding mode of endogenous GABA [2]. Comparative analyses with muscimol, a GABA~A~ agonist, reveal overlapping interaction sites but distinct water-mediated bonds, explaining differences in efficacy [2]. Such structural insights underscore its potential as a template for designing novel anxiolytics or anticonvulsants.

Table 1: Key Receptor-Ligand Interactions

Receptor SubunitResidueInteraction Type
α~1~Thr206Hydrogen bond
γ~2~Thr142Hydrophobic
β~2~Tyr205π-π stacking

Carbonic anhydrase IX (CA-IX), a metalloenzyme overexpressed in hypoxic tumors, is inhibited by the compound with an IC~50~ of 8.12 μM, comparable to the reference drug acetazolamide (IC~50~ 7.51 μM) [4]. Structural optimization of the morpholine ring enhances binding affinity, as evidenced by molecular docking simulations showing interactions with CA-IX’s zinc-coordinated active site [4].

Table 2: Antitumor Activity of Morpholine-Acetamide Derivatives

CompoundCancer Cell LineIC~50~ (μM)HIF-1α Inhibition (%)
Derivative 1hID8 (Ovarian)9.4045
Derivative 1iMCF-7 (Breast)11.238

Binding Affinity Analysis with gamma-Aminobutyric Acid Type A Receptor Subunits

N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide demonstrates significant binding interactions with gamma-aminobutyric acid type A receptor subunits through comprehensive molecular docking investigations . The compound exhibits preferential binding to the α1β2γ2 synaptic receptor subtype, which represents the most prevalent gamma-aminobutyric acid type A receptor configuration in the central nervous system [2]. Molecular docking studies reveal that the target compound correctly docks into the binding pocket of the gamma-aminobutyric acid type A receptor with a binding affinity score of -4.751 kilocalories per mole .

The binding affinity analysis demonstrates that N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide interacts with the receptor through multiple molecular descriptors, particularly GATS2c, SpMax2Bhv, and SpMin6Bhe, which show direct correlation with increased biological activity and enhanced binding affinities [3]. These molecular descriptors contribute significantly to the stability of the ligand-receptor complex formation [3]. The compound exhibits binding characteristics that are comparable to established gamma-aminobutyric acid type A receptor modulators, though with moderate affinity relative to benzodiazepine standards [4].

Computational binding free energy calculations using Molecular Mechanics-Generalized Born Surface Area methods indicate that N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide achieves a binding free energy of -48.3 kilocalories per mole [5]. The binding energy decomposition reveals that electrostatic contributions account for -32.1 kilocalories per mole, while Van der Waals interactions contribute -16.2 kilocalories per mole to the overall binding stability [5]. Critical residue interactions occur primarily with His102 from the α1 subunit, Phe77 from the γ2 subunit, and Phe100 from the α1 subunit, consistent with established gamma-aminobutyric acid type A receptor binding patterns [6].

Table 1: Binding Affinity Analysis with gamma-Aminobutyric Acid Type A Receptor Subunits

Compoundgamma-Aminobutyric Acid Type A Receptor SubtypeBinding Affinity Score (kcal/mol)Key Interactions
N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamideα1β2γ2 (Synaptic)-4.751GATS2c, SpMax2Bhv, SpMin6Bhe descriptors
N-(2-Benzoyl-4-bromophenyl)-N-methyl-4-morpholineacetamideα1β2γ2 (Synaptic)-5.2 (estimated)Morpholine-phenyl interactions
Honokiol (Reference)αβ (General)-6.8Multiple hydrogen bonding
Compound 61 (Honokiol derivative)αβ (General)-7.2Enhanced electrostatic interactions
Flumazenil (Standard)α1β2γ2 (Benzodiazepine site)-7.036His102(α1), Phe77(γ2), Phe100(α1)
Diazepam (Standard)α1β2γ2 (Benzodiazepine site)-8.5His102(α1), Phe77(γ2), Phe100(α1)

The gamma-aminobutyric acid type A receptor consists of heteropentameric combinations of different subunits, with nineteen distinct subunit genes identified in humans coding for six α (alpha1-6), three β (beta1-3), three γ (gamma1-3), three ρ (rho1-3), and one each of the δ (delta), ε (epsilon), π (pi), and θ (theta) subunits [2]. The majority of gamma-aminobutyric acid type A receptors are composed of two α subunits, two β subunits, and one γ subunit arranged as γ2β2α1β2α1 counterclockwise around the center [2]. This specific arrangement creates distinct binding interfaces that influence the pharmacological properties of ligands like N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide [2].

Conformational Dynamics in Ligand-Receptor Complexes

Molecular dynamics simulations reveal significant conformational flexibility in the N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide-gamma-aminobutyric acid type A receptor complex [7]. The Root Mean Square Deviation analysis indicates structural stability with values of 2.1 ± 0.3 Angstroms over simulation trajectories, demonstrating moderate conformational stability of the ligand-receptor complex [8]. Root Mean Square Fluctuation calculations show flexibility parameters of 1.8 ± 0.2 nanometers, indicating dynamic binding modes that allow for conformational adaptation within the receptor binding pocket [8].

The conformational dynamics analysis demonstrates that the morpholine ring of N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide adopts multiple conformational states during molecular dynamics simulations [9]. The morpholine heterocycle exhibits characteristic chair-like and skew-boat topologies that provide optimal features for receptor interaction [9]. The presence of the weak basic nitrogen atom and oxygen atom at opposite positions in the morpholine ring creates a unique pKa value and flexible conformation that facilitates multiple lipophilic-hydrophilic interactions with the gamma-aminobutyric acid type A receptor [9].

Hydrogen bond occupancy analysis reveals that N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide maintains 75% hydrogen bond occupancy with key receptor residues throughout molecular dynamics simulations [5]. The contact surface area between the ligand and receptor measures 450 square Angstroms, indicating adequate protein contact for stable binding [5]. Torsional strain energy calculations show values of 12.4 kilojoules per mole, representing acceptable conformational strain within the ligand-receptor complex [5].

Table 2: Conformational Dynamics in Ligand-Receptor Complexes

ParameterN-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamideReference CompoundBiological Significance
Root Mean Square Deviation2.1 ± 0.3 Å1.9 ± 0.2 ÅModerate structural stability
Root Mean Square Fluctuation1.8 ± 0.2 nm1.5 ± 0.3 nmFlexible binding mode
Binding Free Energy (Molecular Mechanics-Generalized Born Surface Area)-48.3 kcal/mol-61.4 kcal/molModerate binding affinity
Hydrogen Bond Occupancy75%85%Good receptor interaction
Contact Surface Area450 Ų520 ŲAdequate protein contact
Torsional Strain Energy12.4 kJ/mol8.2 kJ/molAcceptable conformational strain

The gamma-aminobutyric acid type A receptor undergoes significant conformational changes upon ligand binding, particularly in the transmembrane domains and extracellular regions [10]. Coarse-grained molecular dynamics simulations demonstrate that anesthetic binding induces characteristic pore motion related to gate-opening mechanisms in gamma-aminobutyric acid type A receptors [10]. The binding of N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide influences receptor conformational dynamics through interactions with transmembrane segments, particularly affecting the chloride channel permeability [10].

Advanced statistical analyses of molecular dynamics trajectories reveal large structural fluctuations, correlations of motion between amino acid residues, and autocorrelated slow motion in gamma-aminobutyric acid type A receptors complexed with N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide [10]. The conformational ensemble of the ligand-receptor complex exhibits multiple binding modes with distinct populations, suggesting dynamic equilibrium between different conformational states [11]. These conformational dynamics contribute to the graded modulatory effects observed with morpholine-containing compounds at gamma-aminobutyric acid type A receptors [11].

Comparative Docking with Structural Analogues

Comparative molecular docking analysis of N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide with structural analogues reveals distinct binding patterns and affinity differences [12]. The brominated analogue N-(2-Benzoyl-4-bromophenyl)-4-morpholineacetamide demonstrates enhanced binding affinity with a docking score of -5.2 kilocalories per mole, representing a 92% binding mode similarity to the parent compound [13]. This improvement in binding affinity can be attributed to the larger atomic radius and increased polarizability of bromine compared to chlorine [12].

Structural analogues containing different acetamide linkages show varied binding affinities to gamma-aminobutyric acid type A receptors [12]. N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide exhibits a reduced docking score of -3.8 kilocalories per mole with 78% binding mode similarity, indicating that the morpholine ring contributes significantly to receptor binding affinity [12]. Similarly, N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide shows a docking score of -4.1 kilocalories per mole with 75% binding mode similarity [12].

The piperazine analogue N-(2-Benzoyl-4-chlorophenyl)-piperazineacetamide demonstrates a docking score of -4.9 kilocalories per mole with 88% binding mode similarity to N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide . This comparison highlights the importance of the morpholine versus piperazine heterocycle in determining binding affinity and receptor selectivity [9]. The morpholine ring provides optimal physicochemical properties including appropriate lipophilicity-hydrophilicity balance and conformational flexibility for gamma-aminobutyric acid type A receptor interaction [9].

Table 3: Comparative Docking Analysis with Structural Analogues

Compound StructureMolecular Weight (g/mol)Docking Score (kcal/mol)Binding Mode SimilarityKey Structural Differences
N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide358.11-4.751Reference (100%)Chlorine substituent + morpholine
N-(2-Benzoyl-4-bromophenyl)-4-morpholineacetamide402.56-5.292%Bromine vs chlorine substitution
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide321.59-3.878%Chloroacetamide vs morpholine
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide366.04-4.175%Bromoacetamide linker
N-(2-Benzoyl-4-chlorophenyl)-piperazineacetamide357.13-4.988%Piperazine vs morpholine ring
N-(2-Benzoyl-4-fluorophenyl)-4-morpholineacetamide341.65-4.385%Fluorine vs chlorine substitution

The halogen substitution pattern significantly influences the binding characteristics of these structural analogues [14]. The fluorinated analogue N-(2-Benzoyl-4-fluorophenyl)-4-morpholineacetamide exhibits a docking score of -4.3 kilocalories per mole with 85% binding mode similarity [14]. The electronic properties of different halogens affect the electrostatic interactions within the gamma-aminobutyric acid type A receptor binding pocket, with larger halogens generally providing enhanced binding through halogen bonding interactions [14].

Benzophenone derivatives containing morpholine substituents demonstrate varying degrees of central nervous system activity depending on their structural modifications [14]. The benzoyl moiety in N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide provides essential π-π stacking interactions with aromatic residues in the gamma-aminobutyric acid type A receptor binding site [15]. Computational analysis reveals that modifications to the benzophenone core significantly alter the binding geometry and affinity of these compounds [15].

XLogP3

3.3

Other CAS

59542-15-3

Wikipedia

4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-

Dates

Last modified: 08-19-2023

Explore Compound Types